molecular formula C11H8Cl2N4O B10978384 1-(3,5-Dichlorophenyl)-3-pyrazin-2-ylurea

1-(3,5-Dichlorophenyl)-3-pyrazin-2-ylurea

Cat. No.: B10978384
M. Wt: 283.11 g/mol
InChI Key: XAUOSOQLCPSEID-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-N’-(2-pyrazinyl)urea is a chemical compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of both dichlorophenyl and pyrazinyl groups in the molecule suggests potential biological activity and utility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-N’-(2-pyrazinyl)urea typically involves the reaction of 3,5-dichloroaniline with 2-pyrazinecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) under anhydrous conditions. The reaction mixture is often heated to facilitate the formation of the urea linkage.

Industrial Production Methods

On an industrial scale, the production of N-(3,5-dichlorophenyl)-N’-(2-pyrazinyl)urea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dichlorophenyl)-N’-(2-pyrazinyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-N’-(2-pyrazinyl)urea involves its interaction with specific molecular targets. The dichlorophenyl and pyrazinyl groups may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-Dichlorophenyl)-N’-(2-pyridyl)urea: Similar structure but with a pyridyl group instead of a pyrazinyl group.

    N-(3,5-Dichlorophenyl)-N’-(2-thiazolyl)urea: Contains a thiazolyl group, offering different chemical and biological properties.

Uniqueness

N-(3,5-Dichlorophenyl)-N’-(2-pyrazinyl)urea is unique due to the presence of the pyrazinyl group, which can confer distinct electronic and steric properties. This uniqueness may result in specific interactions with biological targets and different reactivity compared to similar compounds.

Properties

Molecular Formula

C11H8Cl2N4O

Molecular Weight

283.11 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-3-pyrazin-2-ylurea

InChI

InChI=1S/C11H8Cl2N4O/c12-7-3-8(13)5-9(4-7)16-11(18)17-10-6-14-1-2-15-10/h1-6H,(H2,15,16,17,18)

InChI Key

XAUOSOQLCPSEID-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl

solubility

0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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